molecular formula C44H32Cl2N4O12S4 B15145921 5,10,15,20-Tetrakis(4-sulfophenyl)porphyrin-21,23-diium dichloride

5,10,15,20-Tetrakis(4-sulfophenyl)porphyrin-21,23-diium dichloride

Cat. No.: B15145921
M. Wt: 1007.9 g/mol
InChI Key: NKFNXEAOPWQTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,10,15,20-Tetrakis(4-sulfophenyl)porphyrin-21,23-diium dichloride is a water-soluble porphyrin derivative. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as heme and chlorophyll. This particular compound is known for its unique photophysical and photochemical properties, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-sulfophenyl)porphyrin-21,23-diium dichloride typically involves the condensation of pyrrole with 4-sulfobenzaldehyde under acidic conditions. The reaction is followed by oxidation to form the porphyrin ring. The final product is obtained by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 5,10,15,20-Tetrakis(4-sulfophenyl)porphyrin-21,23-diium dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced forms of the porphyrin, as well as substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetrakis(4-sulfophenyl)porphyrin-21,23-diium dichloride involves its ability to generate reactive oxygen species (ROS) upon light irradiation. These ROS can cause oxidative damage to cellular components, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes, proteins, and nucleic acids .

Comparison with Similar Compounds

    5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: This compound has carboxyl groups instead of sulfonate groups, affecting its solubility and reactivity.

    5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: The methoxycarbonyl groups provide different electronic properties and reactivity compared to sulfonate groups.

Uniqueness: 5,10,15,20-Tetrakis(4-sulfophenyl)porphyrin-21,23-diium dichloride is unique due to its high water solubility and strong photophysical properties, making it particularly useful in aqueous environments and for applications requiring light absorption and emission.

Properties

Molecular Formula

C44H32Cl2N4O12S4

Molecular Weight

1007.9 g/mol

IUPAC Name

4-[10,15,20-tris(4-sulfophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonic acid;dihydrochloride

InChI

InChI=1S/C44H30N4O12S4.2ClH/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;/h1-24,45-46H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);2*1H

InChI Key

NKFNXEAOPWQTRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.